2-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid is a complex organic compound with significant applications in synthetic organic chemistry. This compound features a cyclopropane ring substituted with tert-butoxycarbonyl and ethoxycarbonyl groups, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a cyclopropane derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is often carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclopropane ring or the substituent groups.
Substitution: The tert-butoxycarbonyl and ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as a building block for drug synthesis and the development of therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid involves its ability to undergo various chemical transformations. The tert-butoxycarbonyl group acts as a protecting group for amines, preventing unwanted reactions during synthesis . The cyclopropane ring provides structural rigidity, which can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(ethoxycarbonyl)cyclopropane-1-carboxylate
- Ethyl 2-(tert-butoxycarbonyl)cyclopropane-1-carboxylate
Uniqueness
2-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of both tert-butoxycarbonyl and ethoxycarbonyl groups on the cyclopropane ring. This dual substitution provides enhanced stability and reactivity, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
2624137-46-6 |
---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.3 |
Purity |
95 |
Origin of Product |
United States |
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